4-(Chloromethyl)benzo[c][1,2,5]thiadiazole
Overview
Description
4-(Chloromethyl)benzo[c][1,2,5]thiadiazole is a heterocyclic compound that features a benzene ring fused with a thiadiazole ring. This compound is of significant interest due to its unique chemical properties and potential applications in various fields such as organic electronics, medicinal chemistry, and materials science. The presence of the chloromethyl group enhances its reactivity, making it a valuable intermediate in synthetic organic chemistry.
Preparation Methods
The synthesis of 4-(Chloromethyl)benzo[c][1,2,5]thiadiazole typically involves the chloromethylation of benzo[c][1,2,5]thiadiazole. One common method includes the reaction of benzo[c][1,2,5]thiadiazole with formaldehyde and hydrochloric acid under acidic conditions. The reaction proceeds through the formation of a chloromethyl carbocation, which subsequently reacts with the thiadiazole ring to form the desired product.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors to enhance reaction efficiency and yield.
Chemical Reactions Analysis
4-(Chloromethyl)benzo[c][1,2,5]thiadiazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group is highly reactive towards nucleophiles, leading to substitution reactions. Common reagents include amines, thiols, and alcohols, resulting in the formation of corresponding substituted products.
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, converting the chloromethyl group to a methyl group.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-(Chloromethyl)benzo[c][1,2,5]thiadiazole has a wide range of scientific research applications:
Organic Electronics: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electron-accepting properties.
Medicinal Chemistry: It serves as a building block for the synthesis of various biologically active molecules, including potential anticancer and antimicrobial agents.
Materials Science: The compound is utilized in the synthesis of novel materials with unique optical and electronic properties, such as conductive polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 4-(Chloromethyl)benzo[c][1,2,5]thiadiazole largely depends on its application. In organic electronics, its electron-accepting properties facilitate charge transport and light emission. In medicinal chemistry, the compound may interact with specific molecular targets, such as enzymes or receptors, through covalent or non-covalent interactions, leading to the desired biological effects.
Comparison with Similar Compounds
4-(Chloromethyl)benzo[c][1,2,5]thiadiazole can be compared with other similar compounds, such as:
Benzo[c][1,2,5]thiadiazole: Lacks the chloromethyl group, resulting in different reactivity and applications.
4-(Bromomethyl)benzo[c][1,2,5]thiadiazole:
4-(Methyl)benzo[c][1,2,5]thiadiazole: Lacks the halogen atom, resulting in reduced reactivity compared to the chloromethyl derivative.
The uniqueness of this compound lies in its enhanced reactivity due to the presence of the chloromethyl group, making it a versatile intermediate in various synthetic applications.
Properties
IUPAC Name |
4-(chloromethyl)-2,1,3-benzothiadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2S/c8-4-5-2-1-3-6-7(5)10-11-9-6/h1-3H,4H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXNYQJNGWLQWFZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NSN=C2C(=C1)CCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30449201 | |
Record name | 4-(Chloromethyl)-2,1,3-benzothiadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30449201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19706-16-2 | |
Record name | 4-(Chloromethyl)-2,1,3-benzothiadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30449201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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